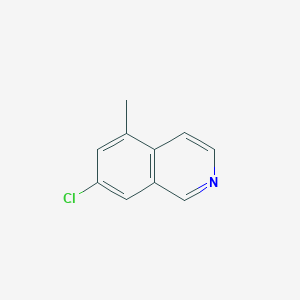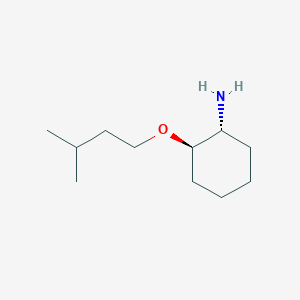
3-(2-Methoxyphenyl)-1,2-oxazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyphenyl)-1,2-oxazole-5-sulfonyl chloride is an organic compound that features a sulfonyl chloride group attached to an oxazole ring, which is further substituted with a 2-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 2-methoxyphenyl hydrazine with an appropriate oxazole precursor under controlled conditions. The reaction is often carried out in the presence of a sulfonyl chloride reagent, such as chlorosulfonic acid, to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methoxyphenyl)-1,2-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as triethylamine or pyridine.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Sulfinic Acids: Formed from reduction reactions.
Applications De Recherche Scientifique
3-(2-Methoxyphenyl)-1,2-oxazole-5-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: Used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Material Science: Explored for its potential use in the development of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-(2-Methoxyphenyl)-1,2-oxazole-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in enzyme inhibition studies, where it can modify the active site of enzymes and inhibit their activity. The oxazole ring and methoxyphenyl group contribute to the compound’s overall stability and specificity in binding to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Methoxyphenyl)-1,2-oxazole-5-sulfonic acid
- 3-(2-Methoxyphenyl)-1,2-oxazole-5-sulfonamide
- 3-(2-Methoxyphenyl)-1,2-oxazole-5-sulfinic acid
Uniqueness
3-(2-Methoxyphenyl)-1,2-oxazole-5-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical studies. The presence of the oxazole ring and methoxyphenyl group further enhances its stability and specificity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C10H8ClNO4S |
|---|---|
Poids moléculaire |
273.69 g/mol |
Nom IUPAC |
3-(2-methoxyphenyl)-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO4S/c1-15-9-5-3-2-4-7(9)8-6-10(16-12-8)17(11,13)14/h2-6H,1H3 |
Clé InChI |
XDFYUQDHEQPKPE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=NOC(=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxaspiro[4.6]undec-8-ene-2-carbonitrile](/img/structure/B13234348.png)

![3-[(Oxan-4-yl)methyl]azetidine](/img/structure/B13234359.png)
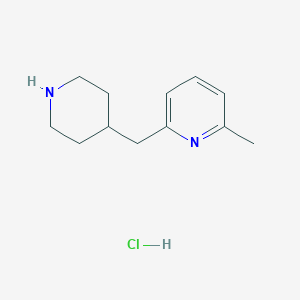
![Benzyl 3-(hydroxymethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13234367.png)
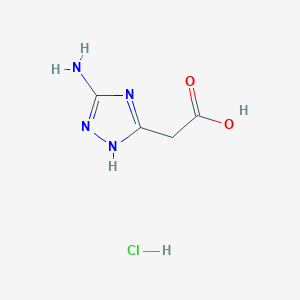

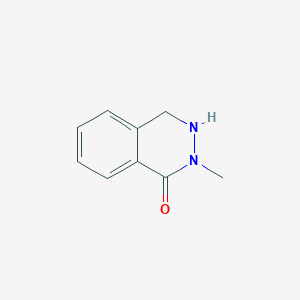
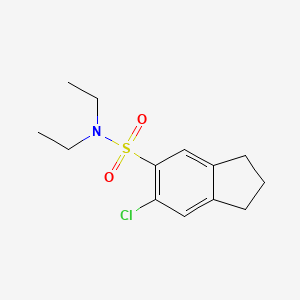
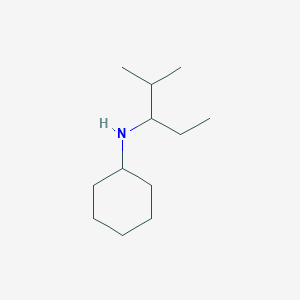

![Ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B13234408.png)
